3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-18(11-6-14-4-2-1-3-5-14)21-15-7-9-16(10-8-15)25-17-12-13-26-19(17)20(23)24/h1-5,7-10,12-13H,6,11H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRUQPRUIDDFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps:
Formation of the Phenylpropanoyl Intermediate: The synthesis begins with the preparation of 3-phenylpropanoic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂).
Amidation Reaction: The acyl chloride is reacted with 4-aminophenol to form the amide linkage, resulting in 4-[(3-phenylpropanoyl)amino]phenol.
Etherification: The phenolic hydroxyl group of 4-[(3-phenylpropanoyl)amino]phenol is then reacted with 2-chlorothiophene-3-carboxylic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides under acidic or basic conditions.
Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the amide group to an amine.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In material science, the compound’s unique properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The phenylpropanoyl and thiophene moieties could interact with hydrophobic pockets in proteins, while the carboxylic acid group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thiophene-carboxylic acid derivatives with variable substituents on the phenoxy and amide groups. Below is a comparative analysis of structurally analogous compounds, focusing on molecular properties, substituent effects, and reported applications.
Table 1: Structural and Physicochemical Comparison
Notes:
- Molecular Weight Discrepancy: The target compound’s molecular weight is inferred from its methyl ester derivative (C₂₁H₁₉NO₄S, 381.4 g/mol) reported in , adjusted for the carboxylic acid group.
- Substituent Effects:
- Fluorine (F): Enhances electronegativity and binding affinity in biomolecular interactions (e.g., ’s fluorobenzoyl derivative) .
- Methoxy (OCH₃): Increases hydrophilicity, as seen in ’s compound, which is prioritized for aqueous-phase reactions .
- Thienyl/Sulfonyl Groups: Improve π-stacking () and metabolic resistance (), respectively .
Key Research Findings
Synthetic Utility: The methyl ester derivative of the target compound (CAS 900019-26-3) is discontinued in commercial catalogs, indicating niche research use .
Structural Flexibility: Analogous compounds (e.g., ) demonstrate that substituent variation modulates physicochemical properties without destabilizing the thiophene-carboxylic acid core .
Biological Potential: Derivatives with sulfonyl or pyridinyl groups () show promise in medicinal chemistry due to enhanced target engagement .
Biological Activity
3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid, also known by its IUPAC name, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C20H17NO4S, with a specific structure that includes a thiophene ring and an amide linkage. The structural representation is crucial for understanding its interactions at the molecular level.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Lipid Metabolism Regulation : Similar compounds have been linked to modulation of lipid metabolism, suggesting possible applications in metabolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in lipid biosynthesis, similar to other thiophene derivatives.
- Modulation of Signaling Pathways : It could influence signaling pathways such as the SREBP pathway, which regulates lipid homeostasis.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can contribute to their anti-inflammatory effects.
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Lipid Metabolism Regulation |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Yes | Moderate | Strong |
| 4-(phenylthio)-2-thiophenecarboxylic acid | Moderate | Yes | Yes |
Q & A
Q. Q1. What are the primary synthetic routes for preparing 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalysts like DMAP to activate carboxylic acid groups for amide bond formation between 3-phenylpropanoyl chloride and 4-aminophenol derivatives .
Etherification : The phenoxy-thiophene linkage is formed via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrolysis : Methyl or ethyl esters of thiophenecarboxylic acid intermediates are hydrolyzed using NaOH or LiOH to yield the final carboxylic acid .
Optimization : Reaction yields depend on solvent polarity, temperature (often 60–80°C for SNAr), and stoichiometric ratios of coupling reagents. Purity is confirmed via HPLC (>95%) .
Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and amide bond formation (δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical C₂₀H₁₇NO₄S = 367.4 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
Q. Q3. What in vitro biological assays are used for preliminary screening of this compound’s activity?
Methodological Answer:
- Antioxidant Activity : DPPH and ABTS radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
- Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes or carrageenan-induced paw edema in rodent models .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) impact bioactivity, and what SAR trends have been observed?
Methodological Answer:
- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance anti-inflammatory activity by stabilizing binding to COX-2 .
- Thiophene Modifications : Methyl groups at the 4,5-positions of thiophene improve metabolic stability but reduce solubility .
- Phenoxy Linker : Lengthening the linker (e.g., ethylene glycol spacers) increases bioavailability but may reduce target affinity .
Q. Q5. How can contradictory data between in vitro and in vivo efficacy be resolved for this compound?
Methodological Answer: Discrepancies often arise from:
- Metabolic Instability : Use LC-MS to identify metabolites in plasma. For example, ester hydrolysis or glucuronidation may reduce active compound levels .
- Bioavailability : Assess logP values (e.g., >3 indicates poor aqueous solubility) and formulate with cyclodextrins or liposomal carriers .
- Species-Specific Responses : Compare rodent vs. human hepatocyte metabolism to adjust dosing regimens .
Q. Q6. What computational strategies are employed to predict target interactions and optimize binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or NF-κB targets. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carboxylic acid group .
- QSAR Modeling : Train models on datasets of thiophene derivatives to predict IC₅₀ values based on descriptors like polar surface area and H-bond donors .
- MD Simulations : Validate binding stability over 100 ns trajectories in GROMACS .
Q. Q7. How are stability and degradation profiles evaluated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-PDA .
- Photostability : IEC 62471 guidelines for light exposure (e.g., 1.2 million lux hours) to assess photodegradation .
- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition temperatures (>200°C ideal for storage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
